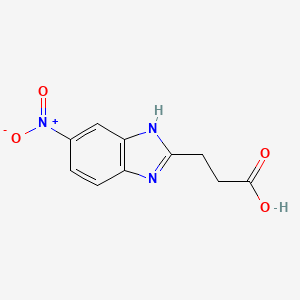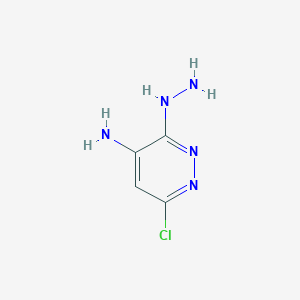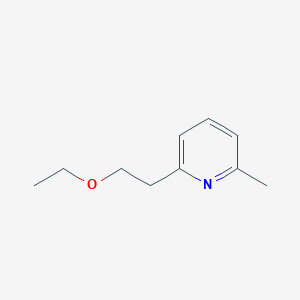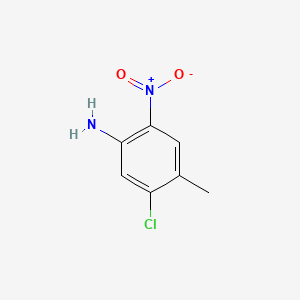
3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of a nitro group at the 5-position of the benzimidazole ring and a propionic acid side chain makes this compound particularly interesting for various scientific research applications.
Wissenschaftliche Forschungsanwendungen
3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antibacterial, antifungal, and antiviral activities. The nitro group and benzimidazole core are known to interact with various biological targets, making this compound a candidate for drug development.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have been extensively studied for their diverse biological and clinical applications . They have shown potential as anticancer agents .
Mode of Action
Benzimidazole derivatives have been found to interact with biopolymers in the living system due to their structural similarity with naturally occurring nucleotides . The presence of different functional groups on the benzimidazole core structure can significantly influence its bioactivity .
Biochemical Pathways
Benzimidazole derivatives have been associated with a wide range of therapeutic applications, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzimidazole derivatives have shown potential as anticancer agents, suggesting that they may have cytotoxic effects on cancer cells .
Zukünftige Richtungen
The future directions for “3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Given the wide range of activities exhibited by benzimidazole derivatives, these compounds may have potential in the development of new drugs for various diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of ortho-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. For example, ortho-phenylenediamine can react with formic acid to form benzimidazole.
Nitration: The benzimidazole core is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Introduction of the Propionic Acid Side Chain: The nitrated benzimidazole is then subjected to a Friedel-Crafts acylation reaction with propionic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the propionic acid side chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and alkylation.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogens (chlorine, bromine), sulfuric acid, alkyl halides.
Esterification: Alcohols (methanol, ethanol), sulfuric acid or hydrochloric acid as catalysts.
Major Products Formed
Reduction: 3-(5-Amino-1H-benzoimidazol-2-yl)-propionic acid.
Substitution: Various halogenated, sulfonated, or alkylated derivatives of the benzimidazole ring.
Esterification: Methyl or ethyl esters of this compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Nitro-1H-benzoimidazol-2-yl)-acetic acid: Similar structure but with an acetic acid side chain instead of propionic acid.
5-Nitro-1H-benzoimidazole: Lacks the propionic acid side chain.
3-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid: Similar structure but with a butyric acid side chain.
Uniqueness
3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid is unique due to the presence of both the nitro group and the propionic acid side chain, which confer specific chemical reactivity and biological activity. The propionic acid side chain can enhance the compound’s solubility and bioavailability, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
3-(6-nitro-1H-benzimidazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c14-10(15)4-3-9-11-7-2-1-6(13(16)17)5-8(7)12-9/h1-2,5H,3-4H2,(H,11,12)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLXRNJPINFWOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














